
trans-6-(4-Chlorophenyl)-5-nitropiperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-6-(4-Chlorophenyl)-5-nitropiperidin-2-one: is a chemical compound that belongs to the class of piperidinones It features a piperidine ring substituted with a 4-chlorophenyl group and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-6-(4-Chlorophenyl)-5-nitropiperidin-2-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 4-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 4-chlorophenyl group, often using a Friedel-Crafts alkylation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.
Major Products:
Oxidation Products: Various oxidized derivatives depending on the specific conditions.
Reduction Products: Amine derivatives.
Substitution Products: Compounds with different substituents replacing the chlorophenyl group.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand or catalyst in certain chemical reactions.
Biology and Medicine:
Drug Development:
Biological Studies: Used in studies to understand its interactions with biological targets.
Industry:
Materials Science: Potential use in the development of new materials with specific properties.
Chemical Manufacturing: Used as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of trans-6-(4-Chlorophenyl)-5-nitropiperidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group and chlorophenyl group play crucial roles in its interactions and overall activity.
Comparación Con Compuestos Similares
trans-6-(4-Bromophenyl)-5-nitropiperidin-2-one: Similar structure with a bromine atom instead of chlorine.
trans-6-(4-Methylphenyl)-5-nitropiperidin-2-one: Similar structure with a methyl group instead of chlorine.
Uniqueness:
Chlorine Substitution: The presence of the chlorine atom in trans-6-(4-Chlorophenyl)-5-nitropiperidin-2-one may impart unique electronic and steric properties, influencing its reactivity and interactions.
Nitro Group: The nitro group contributes to its potential as a versatile intermediate in various chemical reactions.
Propiedades
Fórmula molecular |
C11H11ClN2O3 |
|---|---|
Peso molecular |
254.67 g/mol |
Nombre IUPAC |
(5S,6R)-6-(4-chlorophenyl)-5-nitropiperidin-2-one |
InChI |
InChI=1S/C11H11ClN2O3/c12-8-3-1-7(2-4-8)11-9(14(16)17)5-6-10(15)13-11/h1-4,9,11H,5-6H2,(H,13,15)/t9-,11+/m0/s1 |
Clave InChI |
CALXKFHEBRCNOE-GXSJLCMTSA-N |
SMILES isomérico |
C1CC(=O)N[C@@H]([C@H]1[N+](=O)[O-])C2=CC=C(C=C2)Cl |
SMILES canónico |
C1CC(=O)NC(C1[N+](=O)[O-])C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



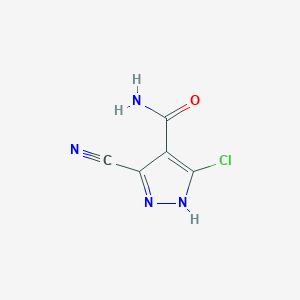
![2-Iodo-7-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12849387.png)
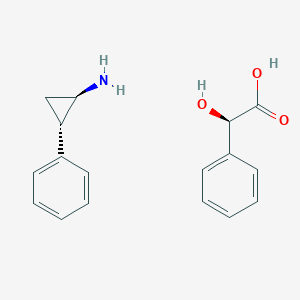
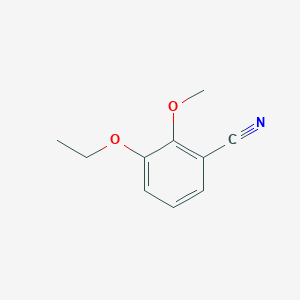
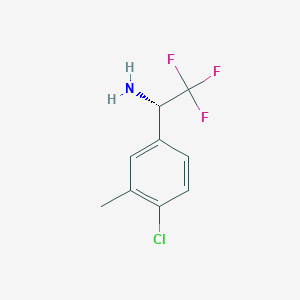
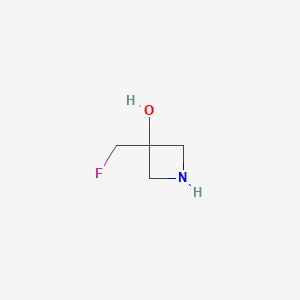


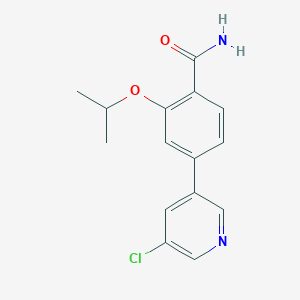
![1-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B12849434.png)
![6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12849435.png)
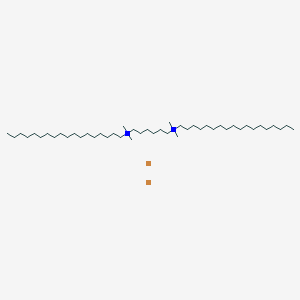
![tert-butyl (2R)-4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B12849439.png)
